molecular formula C24H40N2 B077606 N,N-Dimethylconanin-5-en-3alpha-amine CAS No. 14152-37-5

N,N-Dimethylconanin-5-en-3alpha-amine

Cat. No.: B077606
CAS No.: 14152-37-5
M. Wt: 356.6 g/mol
InChI Key: GPLGAQQQNWMVMM-JLGZHIAASA-N
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Description

N,N-Dimethylconanin-5-en-3α-amine is a steroidal alkaloid characterized by a conjugated double bond at the 5-position and an N,N-dimethylamine group at the 3α position of its steroid backbone. Its molecular formula is C₁₉H₂₄N₂, with a molecular weight of 356.60 g/mol . The compound falls under the category of "lipids and lipid-like molecules," specifically within the steroid and steroid derivative subclass. Current literature indicates its presence in natural product databases (e.g., CMAUP), though its biological activity and applications remain underexplored .

Properties

CAS No.

14152-37-5

Molecular Formula

C24H40N2

Molecular Weight

356.6 g/mol

IUPAC Name

(1R,2S,5S,6S,9R,12S,13R,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine

InChI

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18+,19+,20+,21-,22-,23-,24-/m0/s1

InChI Key

GPLGAQQQNWMVMM-JLGZHIAASA-N

SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)CN1C

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylconanin-5-en-3alpha-amine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the steroidal backbone, followed by the introduction of nitrogen atoms and other functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure.

Industrial Production Methods

Industrial production of this compound is achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The process is carefully monitored to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylconanin-5-en-3alpha-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N,N-Dimethylconanin-5-en-3alpha-amine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying steroidal alkaloids and their reactions.

    Biology: Investigated for its role in cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethylconanin-5-en-3alpha-amine involves its interaction with specific molecular targets in cells. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steroidal Alkaloids

Isoconessimine
  • Molecular Formula : C₁₉H₂₂N₂
  • Molecular Weight : 342.60 g/mol
  • Key Features : Shares a steroid core but lacks the conjugated double bond at position 5 and the dimethylamine substitution at 3α. The reduced molecular weight suggests fewer functional groups compared to N,N-dimethylconanin-5-en-3α-amine .
Kurcholessine
  • Molecular Formula : C₂₃H₃₂N₂O₂
  • Molecular Weight : 404.60 g/mol
  • Key Features : Contains additional hydroxyl groups and a more complex side chain, contributing to its higher molecular weight. Unlike N,N-dimethylconanin-5-en-3α-amine, it includes oxygenated moieties, which may influence solubility and bioactivity .
N,N-Dimethylconanin-5-en-3α-amine
Property Value
Molecular Formula C₁₉H₂₄N₂
Molecular Weight 356.60 g/mol
Structural Features 5-en conjugated system, 3α-N,N-dimethylamine
Biological Data Unknown (via CMAUP)

Non-Steroidal Amine Derivatives

3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
  • Molecular Formula : C₁₉H₂₄N₂
  • Molecular Weight : 280.41 g/mol
  • Key Features : Contains a dibenzazepine core instead of a steroid backbone. Despite sharing the N,N-dimethylamine group, its smaller molecular weight and aromatic system suggest distinct physicochemical properties. Classified as a laboratory chemical with acute oral toxicity (H302) and skin/eye irritation hazards (H315/H319) .

Functional Group Analogues

N,N-Dimethylacetamidine
  • Molecular Formula : C₃H₈N₂
  • Molecular Weight : 72.11 g/mol
  • Used in industrial applications, highlighting the versatility of N,N-dimethylamine groups in diverse chemical contexts .

Structural and Functional Contrasts

  • Core Backbone : N,N-Dimethylconanin-5-en-3α-amine’s steroid framework distinguishes it from azepine or amidine-based analogues, which exhibit planar or aromatic systems .
  • Substituent Effects : The 3α-dimethylamine group may enhance membrane permeability compared to hydroxylated derivatives like Kurcholessine .

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